molecular formula C6H6N2O2 B3044116 2-Nitroaniline-3,4,5,6-D4 CAS No. 204244-80-4

2-Nitroaniline-3,4,5,6-D4

Cat. No.: B3044116
CAS No.: 204244-80-4
M. Wt: 142.15 g/mol
InChI Key: DPJCXCZTLWNFOH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitroaniline-3,4,5,6-D4 is an isotopically labeled analogue of 2-Nitroaniline, which is an organic compound with the formula H₂NC₆H₄NO₂. This compound is a derivative of aniline, carrying a nitro functional group in position 2. The deuterium-labeled version, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitroaniline-3,4,5,6-D4 can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia:

ClC6H4NO2+2NH3H2NC6H4NO2+NH4Cl\text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ClC6​H4​NO2​+2NH3​→H2​NC6​H4​NO2​+NH4​Cl

This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps to purify the compound and ensure its isotopic labeling is accurate .

Chemical Reactions Analysis

Types of Reactions

2-Nitroaniline-3,4,5,6-D4 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group, forming 2-phenylenediamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Diazotization: The amine group can be diazotized to form diazonium salts, which are precursors to various dyes.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of catalysts.

    Substitution: Reagents such as ammonia or other nucleophiles are used under controlled conditions.

    Diazotization: Sodium nitrite and hydrochloric acid are typically used for diazotization reactions.

Major Products Formed

    Reduction: 2-Phenylenediamine

    Substitution: Various substituted anilines

    Diazotization: Diazonium salts, which can be further transformed into azo dyes.

Scientific Research Applications

2-Nitroaniline-3,4,5,6-D4 is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.

    Medicine: It is utilized in the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of cutting fluids, benzotriazoles, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitroaniline-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to the formation of amines, which are important in various biochemical processes .

Comparison with Similar Compounds

2-Nitroaniline-3,4,5,6-D4 can be compared with other nitroaniline isomers, such as:

  • 3-Nitroaniline
  • 4-Nitroaniline These compounds share similar chemical structures but differ in the position of the nitro group. The unique positioning of the nitro group in this compound makes it particularly useful in specific reactions and applications .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJCXCZTLWNFOH-RHQRLBAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)[N+](=O)[O-])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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